molecular formula C19H21N3O2 B1666824 Alcaftadine carboxylic acid CAS No. 147083-93-0

Alcaftadine carboxylic acid

Cat. No.: B1666824
CAS No.: 147083-93-0
M. Wt: 323.4 g/mol
InChI Key: HGWYFQCFNPVJKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alcaftadine carboxylic acid primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .

Mode of Action

This compound acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 histamine receptor, it disrupts the normal signaling process, reducing the recruitment of eosinophils after exposure to an allergen .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Following topical ocular administration, the mean plasma concentration of alcaftadine reaches its peak at approximately 15 minutes . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes, which convert it to the active carboxylic acid metabolite . The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7% respectively .

Result of Action

The action of this compound results in the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor, it reduces itching and redness of the eyes . It also decreases the number of eosinophils, reducing the progression of allergic conjunctivitis .

Action Environment

The action of this compound is influenced by its administration environment. As it is administered as an eye drop, its effects are primarily localized to the eye . The half-life of alcaftadine after ocular administration is approximately two hours . The main metabolite of alcaftadine is a carboxylic acid that has minimal systemic effects . Because alcaftadine is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alcaftadine involves several steps, starting from the synthesis of the intermediate compounds. The process involves the use of formaldehyde and other reagents under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of alcaftadine and its carboxylic acid derivative involves optimized synthetic routes to minimize steps and maximize yield. The process typically includes the use of non-CYP450 cytosolic enzymes for the metabolism of alcaftadine to its active carboxylic acid form .

Chemical Reactions Analysis

Types of Reactions: Alcaftadine carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the carboxylic acid derivative of alcaftadine, which retains the antihistamine properties of the parent compound .

Scientific Research Applications

Alcaftadine carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Alcaftadine carboxylic acid is unique due to its high affinity for the H1 receptor and its ability to inhibit histamine release from mast cells. It also shows a broader spectrum of antihistamine activity compared to some other compounds .

Properties

IUPAC Name

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWYFQCFNPVJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598456
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147083-93-0
Record name Alcaftadine carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCAFTADINE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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